molecular formula C11H14N2O2 B13509983 4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13509983
M. Wt: 206.24 g/mol
InChI Key: UHEUSWBMHGZQJA-UHFFFAOYSA-N
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Description

4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridin-2-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step procedures. One common route starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with amines to form intermediate pyrrolidine derivatives . These intermediates can then be further functionalized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. This may include the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .

Scientific Research Applications

4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the pyridin-2-yl group allow the compound to bind selectively to certain proteins and enzymes, potentially inhibiting their activity. This selective binding is crucial for its biological effects and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and pyridine-containing molecules, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Prolinol

Uniqueness

4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring and the pyridin-2-yl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-11(9-4-2-3-5-13-9)7-12-6-8(11)10(14)15/h2-5,8,12H,6-7H2,1H3,(H,14,15)

InChI Key

UHEUSWBMHGZQJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C(=O)O)C2=CC=CC=N2

Origin of Product

United States

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